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Compound of Interest

Compound Name: 1,2-Ethanediol monoricinoleate

Cat. No.: B094819

Spectroscopic and Experimental Profile of
Ethylene Glycol Monoricinoleate

This technical guide provides a comprehensive overview of the spectroscopic properties of
ethylene glycol monoricinoleate, a versatile oleochemical derived from the esterification of
ricinoleic acid with ethylene glycol. Due to the limited availability of directly published spectra
for this specific compound, this document presents predicted spectroscopic data based on the
well-established spectral characteristics of its constituent molecules: ricinoleic acid and
ethylene glycol. This guide is intended for researchers, scientists, and professionals in drug
development and materials science who require a detailed understanding of the molecular
structure and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for ethylene glycol monoricinoleate. These predictions
are derived from the known spectroscopic data of ricinoleic acid and ethylene glycol, as well as
analogous ethylene glycol monoesters.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift . .
Multiplicity Number of Protons  Assignment
(ppm)
-CH=CH- (Olefinic
~5.4 m 2H
protons)
-C(=0)0O-CH2-CH20H
~4.2 t 2H
(Ester methylene)
-C(=0)OCH2-CH2-OH
~3.7 t 2H
(Alcohol methylene)
-CH(OH)- (Carbinol
~3.6 m 1H o
proton on ricinoleate)
-CH2-C(=0)0-
~2.3 t 2H (Methylene alpha to
carbonyl)
-CH2-CH=CH- (Allylic
~2.2 m 2H
methylene)
-CH=CH-CHz- (Allylic
~2.0 m 2H
methylene)
-CH2-CH2-C(=0)0-
~1.6 m 2H (Methylene beta to
carbonyl)
-(CH2)n- (Aliphatic
~1.3 brs ~18H ( ] 2Je (Allp
chain methylenes)
-CHs (Terminal
~0.9 t 3H

methyl)

Table 2: Predicted **C NMR Spectroscopic Data
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Chemical Shift (ppm)

Assignment

~174 -C(=0)O- (Ester carbonyl)

~133, ~125 -CH=CH- (Olefinic carbons)

~71 -CH(OH)- (Carbinol carbon on ricinoleate)
~67 -C(=0)0O-CH2-CH20H (Ester methylene)
~61 -C(=0)OCH2-CH2-OH (Alcohol methylene)
~36 -CH2-CH(OH)-

~34 -CH2-C(=0)0O-

~32-22 -(CH2)n- (Aliphatic chain methylenes)

~14 -CHs (Terminal methyl)

ble 3: licted IR < :

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Alcohol and
~3400 (broad) Strong

hydroxyl groups)
~3010 Medium =C-H stretch (Olefinic)
~2925, ~2855 Strong C-H stretch (Aliphatic)
~1740 Strong C=0 stretch (Ester carbonyl)
~1460 Medium C-H bend (Methylene)
~1170 Strong C-O stretch (Ester)
~1060 Strong C-O stretch (Alcohol)

-(CH2)n- rock (Methylene
~725 Weak

chain)

Table 4: Predicted Mass Spectrometry Data
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ml/z lon

[M+H]* Molecular ion peak (protonated)
[M+Na]* Molecular ion peak (sodiated)
[M-H20]* Loss of water from the hydroxyl group
[M-CzH40O]* Loss of ethylene oxide fragment

] Cleavage at the ester linkage and along the
Various fragments ) ] )
aliphatic chain

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and
subsequent spectroscopic characterization of ethylene glycol monoricinoleate.

Synthesis of Ethylene Glycol Monoricinoleate via Direct
Esterification

This procedure is adapted from established methods for the synthesis of fatty acid monoesters.
Materials:

 Ricinoleic acid (technical grade, ~90%)

o Ethylene glycol (ACS grade)

e p-Toluenesulfonic acid monohydrate (catalyst)

e Toluene (solvent)

e Sodium bicarbonate solution (5% wi/v)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate

« Rotary evaporator
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o Dean-Stark apparatus

e Heating mantle with magnetic stirring
o Separatory funnel

Procedure:

» To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic
stirrer, add ricinoleic acid and an excess of ethylene glycol (e.g., a 1:5 molar ratio of ricinoleic
acid to ethylene glycol).

e Add toluene as an azeotropic solvent (approximately 20% of the total volume).

e Add p-toluenesulfonic acid monohydrate (1-2% by weight of the ricinoleic acid) as the
catalyst.

» Heat the reaction mixture to reflux with vigorous stirring. The water produced during the
esterification will be collected in the Dean-Stark trap.

» Monitor the reaction progress by observing the amount of water collected. The reaction is
considered complete when the theoretical amount of water has been collected.

» After completion, cool the reaction mixture to room temperature.

o Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium
bicarbonate solution (to neutralize the catalyst), water, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to yield the crude ethylene glycol
monoricinoleate.

» Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

1H and 3C NMR Spectroscopy:
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e Instrumentation: A 400 MHz or higher NMR spectrometer.

o Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of
deuterated chloroform (CDCls).

o Data Acquisition: Acquire standard *H and *C NMR spectra. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments can be performed to aid in the
assignment of carbon signals.

Infrared (IR) Spectroscopy:

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: Place a drop of the neat liquid product between two NaCl or KBr plates.
o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

Mass Spectrometry (MS):

e Instrumentation: An Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) mass spectrometer.

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.

» Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated or
sodiated molecular ions.

Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships described in this guide.
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Synthesis and Characterization Workflow
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Caption: Workflow for the synthesis and spectroscopic characterization of ethylene glycol
monoricinoleate.

Logical Relationship of Spectroscopic Data
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» To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of ethylene
glycol monoricinoleate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094819#spectroscopic-data-nmr-ir-mass-spec-of-
ethylene-glycol-monoricinoleate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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